![molecular formula C29H27N3O6 B2572496 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-26-6](/img/no-structure.png)

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

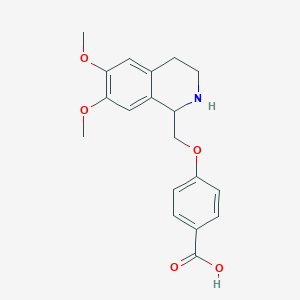

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C29H27N3O6 and its molecular weight is 513.55. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Imaging Applications

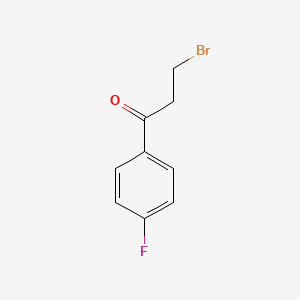

Compounds within the same family as the specified chemical have been developed for radioligand imaging applications, particularly for positron emission tomography (PET). A notable example is the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. The radiolabeling of such compounds, including the process of fluorine-18 labeling, enables in vivo imaging of neuroinflammation, which is crucial for diagnosing and monitoring neurodegenerative diseases (Dollé et al., 2008).

Cytotoxic Activity for Cancer Therapy

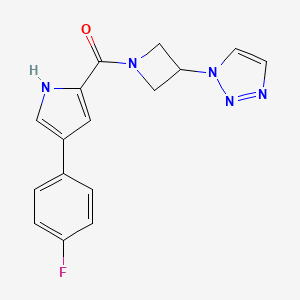

Another application of related compounds is in cancer therapy, where their cytotoxic activity against various cancer cell lines is explored. Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown that they possess appreciable cancer cell growth inhibition, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Agents

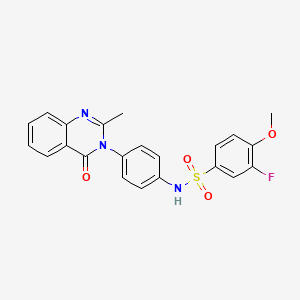

Further research has identified compounds derived from similar chemical frameworks to have significant anti-inflammatory and analgesic activities. These compounds are synthesized from natural products and have shown promise in inhibiting cyclooxygenase enzymes, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Additionally, certain derivatives have been synthesized with the intention of exploring their antimicrobial properties. These compounds, incorporating various heterocyclic frameworks, have been tested and evaluated as potential antimicrobial agents, offering a new avenue for the development of novel antimicrobials (Bondock et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Base" ], "Reaction": [ "Step 1: 3,4-dimethoxyphenethylamine is reacted with 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux.", "Step 2: The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature or under reflux for several hours.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to yield the final product, N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

CAS-Nummer |

877657-26-6 |

Molekularformel |

C29H27N3O6 |

Molekulargewicht |

513.55 |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C29H27N3O6/c1-18-8-11-20(12-9-18)32-28(34)27-26(21-6-4-5-7-22(21)38-27)31(29(32)35)17-25(33)30-15-14-19-10-13-23(36-2)24(16-19)37-3/h4-13,16H,14-15,17H2,1-3H3,(H,30,33) |

InChI-Schlüssel |

LDGQPQZHEYSXOH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2572415.png)

![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2572417.png)

![1-(2-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2572423.png)

![4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2572424.png)

![1-(4-chlorobenzyl)-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2572428.png)

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B2572429.png)

![rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2572432.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)